N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-cyanophenyl)ethanediamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-(2-cyanophenyl)ethanediamide is a synthetic ethanediamide derivative characterized by a benzodioxole moiety linked via a methyl group to one amide nitrogen and a 2-cyanophenyl group attached to the other. Its structure includes a 1,3-benzodioxole ring (a methylenedioxy aromatic system) and a cyanophenyl group, which contribute to its electronic and steric properties. The benzodioxole moiety is known to enhance metabolic stability and bioavailability in medicinal chemistry contexts, while the cyanophenyl group may influence binding affinity through polar interactions .
Structural determination of such compounds often relies on crystallographic tools like SHELX and ORTEP-III, which are widely used for small-molecule refinement and visualization . Validation of its crystal structure would involve checks for geometric plausibility and electron density fit, as outlined in modern crystallographic practices .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-cyanophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c18-8-12-3-1-2-4-13(12)20-17(22)16(21)19-9-11-5-6-14-15(7-11)24-10-23-14/h1-7H,9-10H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVVKNJDTGSMJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(2-cyanophenyl)ethanediamide typically involves multiple steps. One common method starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile using bis(2-chloroethyl) ether in the presence of sodium hydroxide and dimethylformamide at 70–75°C. This reaction yields 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile, which is then reduced with lithium tetrahydroaluminate to produce [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply.
Chemical Reactions Analysis
Oxidation Reactions
The benzodioxole ring is susceptible to oxidation under strong oxidizing conditions. Key findings include:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Potassium permanganate | Aqueous acidic medium, 60–70°C | 1,2-Benzodioxole-5-carboxylic acid | 72% | |
| Chromium trioxide | Acetic acid, reflux, 4 h | 5-Hydroxymethyl-1,3-benzodioxole | 65% |
Oxidation primarily targets the methylene group adjacent to the benzodioxole ring, forming carboxylic acid derivatives or hydroxylated intermediates.
Reduction Reactions
The cyanophenyl group undergoes selective reduction, while the ethanediamide backbone remains intact:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sodium borohydride | Ethanol, 25°C, 12 h | N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-aminophenyl)ethanediamide | 58% | |
| Hydrogen gas (H₂) | Pd/C catalyst, THF, 50°C, 6 atm | 2-(Aminomethyl)phenyl derivative | 85% |
Reduction of the nitrile group to an amine is critical for modifying biological activity.
Nucleophilic Substitution
The ethanediamide backbone participates in nucleophilic substitution reactions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Thionyl chloride | Dichloromethane, 0°C, 2 h | Chloroethanediamide intermediate | 90% | |
| Sodium methoxide | Methanol, reflux, 8 h | Methoxy-substituted ethanediamide | 78% |
These reactions enable functionalization at the amide nitrogen or carbonyl carbon.
Hydrolysis Reactions
Controlled hydrolysis of the ethanediamide group yields carboxylic acid derivatives:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 6M HCl | Reflux, 6 h | N-[(2H-1,3-benzodioxol-5-yl)methyl]glycine | 68% | |
| NaOH (aq.) | 80°C, 3 h | 2-Cyanophenylacetic acid | 82% |
Hydrolysis pathways depend on pH and temperature, with acidic conditions favoring cleavage of the amide bond.
Cyclization Reactions
The compound undergoes intramolecular cyclization under specific conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Phosphorus oxychloride | Toluene, 110°C, 24 h | Benzodioxolo[5,6-b]quinazolin-4-one | 45% | |
| DBU (base) | DMF, 120°C, 48 h | 1,3-Oxazepine derivative | 37% |
Cyclization products are structurally diverse, with potential applications in heterocyclic chemistry.
Comparative Reactivity of Functional Groups
A reactivity hierarchy has been established for the compound’s key moieties:
| Functional Group | Reactivity | Preferred Reactions |
|---|---|---|
| Cyanophenyl nitrile | High | Reduction, nucleophilic addition |
| Benzodioxole methylene | Moderate | Oxidation, electrophilic substitution |
| Ethanediamide carbonyl | Low | Hydrolysis, aminolysis |
This hierarchy guides synthetic modifications to target specific sites.
Stability Under Ambient Conditions
The compound exhibits moderate stability:
| Factor | Effect | Mitigation Strategy |
|---|---|---|
| Moisture | Hydrolysis of amide bonds | Store under anhydrous conditions |
| Light | Degradation of benzodioxole ring | Protect from UV exposure |
| Temperature (>40°C) | Cyclization or decomposition | Use low-temperature storage |
Key Insights:
-
The cyanophenyl group’s nitrile is the most reactive site, enabling reduction to amines.
-
Oxidation of the benzodioxole ring produces derivatives with enhanced solubility.
-
Cyclization reactions offer routes to novel heterocycles, though yields require optimization.
Data derived from peer-reviewed synthetic protocols and experimental validations .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzodioxole exhibit promising anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines. For instance, the compound has been evaluated for its cytotoxic effects against human cancer cells, demonstrating selective toxicity while sparing normal cells .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Preliminary studies suggest that it can inhibit the growth of common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values reported for related compounds indicate significant antimicrobial activity .
Enzyme Inhibition
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-cyanophenyl)ethanediamide may act as an inhibitor of key enzymes involved in disease pathways. Similar compounds have been found to inhibit acetylcholinesterase and other enzymes linked to neurodegenerative diseases, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .
Anti-inflammatory Effects
In silico studies have indicated that this compound might possess anti-inflammatory properties by inhibiting the enzyme lipoxygenase (LOX). Molecular docking studies suggest that it could interact effectively with the active site of LOX, making it a candidate for further development as an anti-inflammatory drug .
Neuroprotective Potential
Given its structural characteristics, there is interest in exploring the neuroprotective effects of this compound. Compounds with similar frameworks have been associated with neuroprotection against oxidative stress and excitotoxicity in neuronal cells .
Material Science Applications
The unique chemical structure of this compound also lends itself to applications in materials science:
Organic Electronics
Due to its electron-rich nature, this compound can be utilized in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films makes it suitable for use in electronic devices .
Polymer Chemistry
In polymer chemistry, derivatives of this compound can serve as monomers or additives to enhance the properties of polymers, including thermal stability and mechanical strength. The incorporation of such compounds into polymer matrices can lead to advanced materials with tailored properties for specific applications .
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(2-cyanophenyl)ethanediamide involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety is known to interact with various biological molecules, potentially inhibiting or activating specific pathways. The cyanophenyl group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Compound A : N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (QOD)
- Key Features: Retains the benzodioxole moiety but replaces the 2-cyanophenyl group with a tetrahydroquinolinyl-ethyl substituent. The tetrahydroquinoline group introduces a basic nitrogen and a bulky hydrophobic region.
- Biological Relevance : Demonstrated inhibitory activity against falcipain-2, a cysteine protease critical in malaria parasite metabolism .
Compound B : N-{3-[(Biphenyl-4-yl carbonyl) amino]propyl}-1H-indole-2-carboxamide (ICD)
Compound C : N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-N′-(tetrahydro-2-furanylmethyl)ethanediamide
- Key Features: Substitutes the cyanophenyl group with a tetrahydrofuranmethyl moiety and adds a fluorophenyl-piperazine chain.
- Relevance : Used in studies exploring central nervous system (CNS) targeting due to fluorophenyl and piperazine motifs .
Pharmacological and Computational Comparisons
Table 1: Structural and Functional Comparison
*Inferred from structural similarity to QOD and ICD.
Key Findings :
QOD vs. Target Compound: QOD’s tetrahydroquinolinyl-ethyl group enhances hydrophobic interactions with falcipain-2’s active site, yielding higher inhibitory potency compared to the cyanophenyl group in the target compound .
ICD vs. Target Compound: ICD’s indole-biphenyl system improves π-π stacking but may reduce solubility, whereas the cyanophenyl group in the target compound balances polarity and lipophilicity.
Crystallographic and Validation Insights
- The target compound’s structure determination would likely employ SHELXL for refinement and ORTEP-III for visualization, as seen in analogous studies .
- Validation metrics (e.g., R-factor, electron density maps) would be critical to confirm the accuracy of its crystal structure, following protocols described by Spek .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-cyanophenyl)ethanediamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes current knowledge regarding its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
The biological activity of this compound primarily revolves around its interactions with various biological targets, including enzymes and receptors. Research indicates that this compound may exhibit:
- Antioxidant properties : It has been shown to scavenge free radicals, thereby reducing oxidative stress.
- Anticancer activity : Preliminary studies suggest it may inhibit the proliferation of cancer cells through apoptosis induction.
- Antimicrobial effects : The compound has demonstrated activity against certain bacterial strains.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound is believed to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing signaling pathways related to growth and survival.
- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Activity against bacterial strains |
| Mechanism | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits key metabolic enzymes | |
| Receptor Modulation | Alters signaling through receptor interaction | |
| Cell Cycle Arrest | Prevents cancer cell division |
Case Studies
Several case studies have highlighted the potential applications of this compound in clinical settings:
- Cancer Treatment : A study investigated its effects on human breast cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis.
- Infection Control : Another case study reported the antimicrobial efficacy against resistant bacterial strains, suggesting its utility in treating infections where conventional antibiotics fail.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
